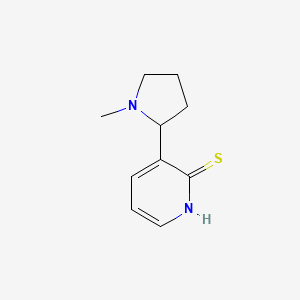

![molecular formula C12H13NO3S B11816162 2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)

2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester ist eine chemische Verbindung, die zur Klasse der Benzothiazolderivate gehört. Benzothiazole sind heterozyklische aromatische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Struktur enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester umfasst typischerweise die Kondensation von Benzo[d]thiazol-3(2H)-on mit Ethyl-3-brompropanoat unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden lang zum Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt sicherzustellen.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben, hochskaliert werden. Das Verfahren beinhaltet die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließsystemen, um die Reaktionsausbeute und den Wirkungsgrad zu optimieren. Das Produkt wird dann durch Techniken wie Rekristallisation oder Säulenchromatographie gereinigt, um die gewünschte Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, um die entsprechenden Alkohole oder Amine zu ergeben.

Substitution: Die Estergruppe in der Verbindung kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, um Amide oder Thioester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; ReaktionsbedingungenRaumtemperatur bis zum Rückfluss.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; ReaktionsbedingungenRaumtemperatur bis zum Rückfluss.

Substitution: Amine, Thiole; ReaktionsbedingungenRaumtemperatur bis zum Rückfluss in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohole, Amine.

Substitution: Amide, Thioester.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Sie hat sich als potenzielles antimikrobielles Mittel gegen verschiedene Bakterien- und Pilzstämme gezeigt.

Medizin: Die Verbindung wird wegen ihrer Antikrebsaktivität untersucht, insbesondere bei der Hemmung des Wachstums von Krebszellen.

Industrie: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von 3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und -wegen. Die Verbindung kann die Aktivität bestimmter Enzyme wie Acetylcholinesterase hemmen, indem sie an ihre aktiven Zentren bindet. Diese Hemmung kann zur Anhäufung von Neurotransmittern im synaptischen Spalt führen, was zu einer verstärkten Neurotransmission führt. Darüber hinaus kann die Verbindung Apoptose in Krebszellen induzieren, indem sie Caspase-Pfade aktiviert und die Mitochondrienfunktion stört.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: The compound is being investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-on: Bekannt für sein Potenzial als Anti-Alzheimer-Mittel.

Benzo[d]thiazol-2(3H)-on-Derivate: Untersucht auf ihre antidepressiven und antikonvulsiven Wirkungen.

Einzigartigkeit

3-(Benzo[d]thiazol-3(2H)-yl)propansäure-2-oxyethyl-ester zeichnet sich durch seine einzigartige Kombination von biologischen Aktivitäten aus, darunter antimikrobielle, antikanzerogene und Enzyminhibitionseigenschaften. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es außerdem zu einer vielseitigen Verbindung für synthetische Anwendungen.

Eigenschaften

Molekularformel |

C12H13NO3S |

|---|---|

Molekulargewicht |

251.30 g/mol |

IUPAC-Name |

2-oxoethyl 3-(2H-1,3-benzothiazol-3-yl)propanoate |

InChI |

InChI=1S/C12H13NO3S/c14-7-8-16-12(15)5-6-13-9-17-11-4-2-1-3-10(11)13/h1-4,7H,5-6,8-9H2 |

InChI-Schlüssel |

NCGJHFPZMYXDQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1N(C2=CC=CC=C2S1)CCC(=O)OCC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)

![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)

![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)